2-(3,5-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine
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Overview
Description
2-(3,5-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the oxazolo[4,5-b]pyridine family. This compound is characterized by the presence of a pyridine ring fused with an oxazole ring, and a 3,5-dimethoxyphenyl group attached to the oxazole ring. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine typically involves the condensation of 2-amino-5-bromopyridin-3-ol with 3,5-dimethoxybenzaldehyde in anhydrous DMF (dimethylformamide). This is followed by cyclization with trimethoxybenzohydrazide in the presence of an iodine catalyst and potassium carbonate (K2CO3) to afford the intermediate compound. The final product is obtained through a Suzuki coupling reaction with various aryl boronic acids in the presence of palladium (Pd(dppf)Cl2) and cesium carbonate (Cs2CO3) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity reagents to achieve consistent yields and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding oxazolo[4,5-b]pyridine N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted oxazolo[4,5-b]pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Potential use in the development of new materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethylphenyl)-[1,3]oxazolo[4,5-b]pyridine: Similar structure but with methyl groups instead of methoxy groups.
Isoxazolo[4,5-b]pyridine derivatives: Compounds with an isoxazole ring fused to a pyridine ring, exhibiting similar biological activities.
Uniqueness
2-(3,5-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine is unique due to the presence of the 3,5-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H12N2O3 |
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Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-(3,5-dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C14H12N2O3/c1-17-10-6-9(7-11(8-10)18-2)14-16-13-12(19-14)4-3-5-15-13/h3-8H,1-2H3 |
InChI Key |
BHXCYVIUSYNTPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC3=C(O2)C=CC=N3)OC |
Origin of Product |
United States |
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